molecular formula C12H11Cl2NO3S B2376343 (3,4-Dichlorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone CAS No. 2034610-82-5

(3,4-Dichlorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone

Cat. No. B2376343
CAS RN: 2034610-82-5
M. Wt: 320.18
InChI Key: MWAVPFWQUJHEFR-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone, also known as DART, is a chemical compound that has gained significant attention due to its potential applications in scientific research. Its unique structure and properties make it a valuable tool in the study of various biological processes.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (3,4-dichlorophenyl)-3-(substituted phenyl)bicyclo[2.2.1]hept-5-ene-2-yl) methanone derivatives has been achieved through an aqueous phase fly-ash catalyzed [4+2] cycloaddition Diels-Alder reaction of cyclopentadiene and 3,4-dichloro phenyl chalcones, yielding methanones with greater than 60% yields. These compounds were characterized by their physical constants and spectral data, indicating the versatility of this chemical structure in synthetic organic chemistry (Thirunarayanan, 2016).

Biological Activities

The synthesized methanones were evaluated for their antimicrobial and antioxidant activities using a variety of bacterial and fungal species and DPPH radical scavenging methods. This demonstrates the compound's potential application in the development of new antimicrobial and antioxidant agents. The significance of such studies lies in the continual search for new compounds that can contribute to the fight against microbial resistance and oxidative stress-related diseases (Thirunarayanan, 2016).

properties

IUPAC Name

(3,4-dichlorophenyl)-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO3S/c13-10-2-1-7(3-11(10)14)12(16)15-5-9-4-8(15)6-19(9,17)18/h1-3,8-9H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAVPFWQUJHEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2(=O)=O)C(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dichlorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone

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